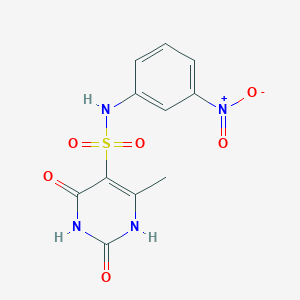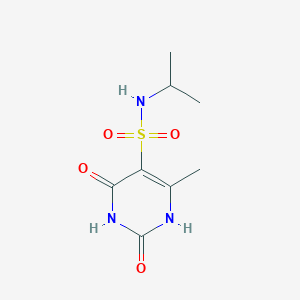![molecular formula C20H17NO4 B11297203 Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11297203.png)
Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoxepin derivatives This compound is characterized by its unique structure, which includes a benzoxepin ring fused with a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as substituted phenols and alkenes under acidic or basic conditions.
Esterification: The benzoate ester is formed by reacting the benzoxepin derivative with methanol in the presence of an acid catalyst.
Amidation: The final step involves the reaction of the benzoxepin ester with an amine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzoxepin ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate: A similar compound with a bromine substituent on the benzoxepin ring.
Methyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate: A positional isomer with the ester group located at a different position on the benzoate ring.
Uniqueness
Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both benzoxepin and benzoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H17NO4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
methyl 3-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO4/c1-13-6-7-18-16(10-13)11-14(8-9-25-18)19(22)21-17-5-3-4-15(12-17)20(23)24-2/h3-12H,1-2H3,(H,21,22) |
Clave InChI |
LCWHOSDUWOTGJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11297124.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11297125.png)

![N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11297148.png)
![4-fluoro-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11297153.png)
![2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11297154.png)
![2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11297161.png)
![5-chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11297163.png)
![N-(2-fluorophenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11297171.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11297172.png)

![1-(4-Chlorophenyl)-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B11297185.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11297198.png)
![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11297211.png)
